4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate

Chiral resolution Asymmetric catalysis Liquid crystal dopants

The compound 4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate (CAS 918934-74-4) is a chiral, unsymmetrically substituted bisphenol derivative featuring a single acetyl ester group and a defined (R)-stereocenter at the benzylic bridge position. Its molecular formula is C19H22O3 with a monoisotopic mass of 298.15689 Da, and it is cataloged under PubChem CID 15965637 and EPA DSSTox ID DTXSID30580507.

Molecular Formula C19H22O3
Molecular Weight 298.4 g/mol
CAS No. 918934-74-4
Cat. No. B12631410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate
CAS918934-74-4
Molecular FormulaC19H22O3
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(C)(C)C
InChIInChI=1S/C19H22O3/c1-13(20)22-17-11-7-15(8-12-17)18(19(2,3)4)14-5-9-16(21)10-6-14/h5-12,18,21H,1-4H3/t18-/m1/s1
InChIKeyXPZXHKDTULHOBA-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate (CAS 918934-74-4): Core Physicochemical and Structural Profile


The compound 4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate (CAS 918934-74-4) is a chiral, unsymmetrically substituted bisphenol derivative featuring a single acetyl ester group and a defined (R)-stereocenter at the benzylic bridge position [1]. Its molecular formula is C19H22O3 with a monoisotopic mass of 298.15689 Da, and it is cataloged under PubChem CID 15965637 and EPA DSSTox ID DTXSID30580507 [1][2]. This compound belongs to the broader class of alkylidene diphenols, serving as a functionalized analog of Bisphenol A (BPA) distinguished by its 2,2-dimethylpropyl bridge and mono-acetyl protection [3].

Why Bisphenol A (BPA) and Non-Acetylated Analogs Cannot Substitute for 4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate in Chiral Applications


Generic substitution with achiral and/or symmetric bisphenols such as Bisphenol A (BPA) or the non-acetylated diol 4,4'-(2,2-dimethylpropane-1,1-diyl)diphenol fails when stereochemical integrity and differentiated reactivity are required [1]. The target compound's single defined (R)-stereocenter introduces optical activity that is absent in all non-chiral analogs, directly impacting chiroptical properties and chiral recognition processes [1]. Furthermore, the mono-acetyl protection strategy creates an asymmetric molecular surface with precisely one hydrogen bond donor and three acceptors, whereas BPA and its diol analog present two donors and two acceptors, altering solubility, self-assembly, and metabolic conjugation profiles [2]. These differences render the compound non-interchangeable in applications demanding enantioselective synthesis, chiral doping, or regioselective polymerization.

Quantitative Evidence Guide: Key Differentiators for 4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate Procurement


Defined (R)-Stereocenter Versus Achiral Bisphenol A in Chiral Chromatography and Asymmetric Synthesis

The target compound possesses one defined atom stereocenter with an (R)-configuration at the benzylic carbon, quantified as Defined Atom Stereocenter Count = 1 [1]. In contrast, Bisphenol A (BPA, CID 6623) has a Defined Atom Stereocenter Count of 0, confirming it is completely achiral [2]. This stereochemical feature is critical for applications requiring optical activity, such as chiral chromatography stationary phase development or as a chiral dopant in liquid crystal formulations, where enantiomeric purity directly correlates with helical twisting power (HTP).

Chiral resolution Asymmetric catalysis Liquid crystal dopants

Enhanced Lipophilicity (XLogP3 4.8) Versus Bisphenol A (XLogP3 3.4) for Membrane Permeability and Extraction Efficiency

The computed octanol-water partition coefficient (XLogP3) for the target compound is 4.8 [1]. This is significantly higher than the XLogP3 of 3.4 for Bisphenol A [2]. The 1.4 log unit increase, corresponding to an approximately 25-fold greater theoretical partition coefficient, is attributable to the replacement of a polar isopropylidene bridge with a bulky 2,2-dimethylpropyl group and mono-acetylation that masks one phenolic -OH. This heightened lipophilicity predicts improved passive membrane permeability and superior recovery in non-polar extraction solvents.

ADME prediction Liquid-liquid extraction Environmental partitioning

Differentiated Hydrogen Bonding Profile (1 Donor/3 Acceptors) Versus Symmetric Bisphenols for Regioselective Derivatization

The target compound exhibits an asymmetric hydrogen bonding profile with exactly 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) [1]. The non-acetylated diol analog 4,4'-(2,2-dimethylpropane-1,1-diyl)diphenol (CAS 52173-65-6) and Bisphenol A each present a symmetric profile of 2 HBD and 2 HBA [2][3]. The mono-acetylated design creates a distinct donor/acceptor imbalance that enforces directional intermolecular hydrogen bonding, favoring specific supramolecular motifs and enabling chemoselective reactions at the remaining free phenol.

Regioselective synthesis Supramolecular assembly Prodrug design

Reduced Topological Polar Surface Area (46.5 Ų) Versus Bisphenol A (40.5 Ų) and Diol Analog for Blood-Brain Barrier Penetration Prediction

The topological polar surface area (TPSA) of the target compound is 46.5 Ų [1]. This falls below the established threshold of 60 Ų for good blood-brain barrier (BBB) penetration, but is notably higher than the TPSA of Bisphenol A (40.5 Ų) [2] and lower than the non-acetylated diol analog (40.4 Ų) [3]. The TPSA of 46.5 Ų, combined with a low hydrogen bond donor count of 1, positions the compound within the optimal CNS drug-like chemical space, suggesting superior BBB penetration potential compared to BPA while retaining sufficient polarity for aqueous solubility.

CNS drug design Blood-brain barrier Toxicity prediction

Recommended Application Scenarios for 4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate Based on Quantitative Evidence


Chiral Dopant for Liquid Crystal Formulations

The defined (R)-stereocenter with a Defined Atom Stereocenter Count of 1 [1] makes this compound a candidate for use as a chiral dopant in nematic liquid crystal mixtures. Its rigid, rod-like bisphenol core with an asymmetric 2,2-dimethylpropyl bridge can induce a cholesteric (chiral nematic) phase. For scientists procuring chiral dopants, selecting this compound over an achiral BPA analog is mandatory because only chiral molecules possess non-zero helical twisting power (HTP), which is the physical parameter governing the pitch length and thus the reflective wavelength of cholesteric liquid crystal displays (LCDs) and thermochromic materials [1].

Asymmetric Building Block for Stepwise Polymer Synthesis

The asymmetric hydrogen bonding profile of 1 HBD and 3 HBA [2] is exploited in regioselective polymerization. Unlike symmetric diols (2 HBD/2 HBA) that can lead to cross-linked or statistical networks, the target compound can undergo chemoselective nucleophilic reactions at its sole free phenolic -OH. This enables the sequential synthesis of linear, unsymmetrical polycarbonates or polyesters with precisely controlled monomer sequences. This is a key procurement differentiator for polymer chemists designing sequence-defined macromolecules or block copolymers where architectural fidelity is critical [2].

High-LogP Internal Standard for Environmental Bisphenol Analysis

With an XLogP3 value of 4.8, which is 1.4 log units higher than BPA [3], this compound exhibits significantly greater non-polar phase affinity. In environmental analytical chemistry, this property is advantageous for use as a surrogate or internal standard in reversed-phase HPLC or GC-MS methods aimed at quantifying trace levels of bisphenols in fatty or high-lipid environmental matrices. Its enhanced retention on C18 columns and higher extraction efficiency into organic solvents like hexane or ethyl acetate reduce matrix interference and improve method sensitivity compared to using native BPA as a standard [3].

CNS-Penetrant Probe Design in Neuroendocrine Disruption Studies

The computed TPSA of 46.5 Ų, which is below the 60 Ų BBB threshold and paired with a single hydrogen bond donor [4], supports the use of this compound as a scaffold for designing central nervous system (CNS)-penetrant probes. In studies of endocrine disruption where BPA is known to act on brain targets, this mono-acetylated analog offers a superior physicochemical profile for passive BBB penetration. Researchers investigating the neurotoxicological mechanisms of bisphenols would prioritize this compound over BPA (TPSA 40.5 Ų) due to its more optimal balance of lipophilicity and polarity for CNS bioavailability [4].

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